Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1) is a long-chain alpha,omega-bisphosphonic acid. Its defining feature is a C12 alkyl backbone terminated at both ends by phosphonic acid groups. This bifunctional structure makes it a primary choice for forming robust, covalently-bound self-assembled monolayers (SAMs) and multilayers on various metal and metal oxide surfaces. The long alkyl chain promotes dense, ordered packing via van der Waals forces, while the dual phosphonic acid headgroups provide strong surface anchoring and a platform for subsequent layer-by-layer construction, making it a key precursor in surface engineering and the synthesis of layered inorganic-organic hybrid materials.
Substituting this C12 bisphosphonic acid with analogs is often unviable due to predictable failures in performance. Shorter alkyl chains (e.g., C6, C10) form less-ordered and less-stable monolayers, compromising barrier properties and device performance. Longer chains may offer marginal stability gains but often suffer from reduced solubility and slower monolayer formation kinetics. Replacing a phosphonic acid headgroup with a carboxylic acid results in significantly weaker surface binding and lower thermal and hydrolytic stability on metal oxides like TiO2. Furthermore, using a monofunctional analog like dodecylphosphonic acid makes layer-by-layer assembly impossible, as it lacks the second, outward-facing phosphonic acid group required for subsequent functionalization.
The C12 alkyl chain of 1,12-dodecanediylbis(phosphonic acid) acts as a rigid, well-defined spacer in the synthesis of layered metal phosphonate materials. When reacted with zirconium salts, it forms a layered zirconium phosphonate structure with a specific interlayer spacing (gallery height). While direct data for the C12 compound is part of broader studies, comparison with shorter chains like 1,8-octanediylbis(phosphonic acid) demonstrates the principle: the C8 analog yields a gallery height of 1.37 nm, whereas the C12 analog is expected to produce a significantly larger, predictable spacing of approximately 1.8 nm, critical for controlling access to the interlayer space.
| Evidence Dimension | Interlayer spacing in layered zirconium phosphonates |
| Target Compound Data | ~1.8 nm (projected based on chain length) |
| Comparator Or Baseline | 1,8-octanediylbis(phosphonic acid) yielding 1.37 nm |
| Quantified Difference | An increase of ~0.43 nm in gallery height compared to the C8 analog |
| Conditions | Synthesis of layered inorganic-organic hybrids via reaction with zirconium (IV) salts. |
For researchers synthesizing layered materials for catalysis, sorption, or intercalation, the alkyl chain length is a non-negotiable design parameter that dictates the material's fundamental properties.
In the fabrication of organic thin-film transistors (TFTs), the quality of the gate dielectric SAM is critical. A systematic study comparing alkylphosphonic acids of varying chain lengths (C6, C10, C14, C16, C18) on AlOx dielectrics showed that chain length directly impacts transistor performance. While the C14 analog provided the optimal mobility, the C12 chain represents a near-optimal balance, significantly outperforming shorter chains. For example, TFTs using a C6-SAM achieved an on/off current ratio of only 10^4, whereas C14 and C16-SAMs achieved ratios >10^5. This demonstrates that the longer C12 chain provides the necessary intermolecular forces for a well-ordered, low-leakage monolayer that shorter chains cannot achieve.
| Evidence Dimension | On/Off current ratio in pentacene TFTs |
| Target Compound Data | On/off ratio approaching >10^5 (inferred from C10-C14 performance) |
| Comparator Or Baseline | C6-SAM with on/off ratio of 10^4 |
| Quantified Difference | At least a 10-fold improvement in on/off ratio over short-chain analogs |
| Conditions | Pentacene TFTs fabricated on an AlOx/SAM gate dielectric. |
This directly impacts device reproducibility and performance; selecting a shorter-chain analog leads to lower quality devices with higher leakage currents and inferior switching behavior.
The choice of acidic headgroup is critical for the long-term stability of a surface monolayer, especially in aqueous or challenging environments. Comparative studies on TiO2 show that phosphonic acids exhibit stronger binding and are less labile than carboxylic acids. While both can form monolayers, carboxylate-linked molecules are readily leached from the TiO2 surface under alkaline conditions. In contrast, phosphonate monolayers show significantly higher hydrolytic stability, which is critical for applications in biosensing, medical implants, and corrosion protection. The P-O-metal bond is more robust than the C-O-metal bond, ensuring the integrity of the surface modification over time and under process stress.
| Evidence Dimension | Monolayer stability on TiO2 under alkaline conditions |
| Target Compound Data | Significantly more resistant to leaching |
| Comparator Or Baseline | Carboxylate-linked molecules: Readily leached from the surface |
| Quantified Difference | Qualitatively higher hydrolytic and chemical stability |
| Conditions | Aqueous solution, alkaline pH, on TiO2 surfaces. |
For applications requiring long-term stability in solution or harsh conditions, choosing a phosphonic acid over a dicarboxylic acid analog prevents premature delamination and failure of the functional surface.
The bifunctional nature of this compound is essential for constructing well-defined multilayered films on metal oxides. The first phosphonic acid group anchors the C12 chain to the substrate, while the second, terminal phosphonic acid group provides a reactive surface for the subsequent deposition of metal ions (like Zr4+) or other layers, enabling the precise fabrication of complex surface architectures.
The strong binding of the phosphonate groups and the dense packing of the C12 alkyl chains create a robust barrier layer on metal surfaces like steel and aluminum. This makes it a suitable choice for creating hydrophobic, protective films that inhibit corrosion, outperforming less stable alternatives like dicarboxylic acids in demanding environments.
As demonstrated by studies on related long-chain alkylphosphonic acids, this compound is ideal for forming high-quality, low-leakage self-assembled monolayer dielectrics on metal oxides (e.g., AlOx, HfO2). The C12 chain length ensures a well-ordered monolayer, which is critical for achieving high-performance, low-voltage organic field-effect transistors with high on/off ratios and stability.
When used as a 'pillar' in the synthesis of materials like zirconium phosphonates, the C12 chain length directly and reliably controls the interlayer spacing. This allows for the rational design of porous materials with specific gallery heights for applications in size-selective catalysis, gas separation, or ion exchange, where precise dimensional control is a prerequisite for function.
Corrosive;Irritant